2-Ethoxy-4-(2-hydroxyethyl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-ethoxy-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
PZBKIELFZYRNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)C#N |
Origin of Product |
United States |
Intramolecular Thorpe Ziegler Type Cascade:
The Thorpe-Ziegler reaction is the intramolecular self-condensation of dinitriles catalyzed by a base to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.com A plausible cascade sequence for a derivative of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile could involve the initial conversion of the hydroxyethyl (B10761427) group to a cyanomethyl ether, followed by an intramolecular cyclization. This hypothetical transformation would lead to the formation of a novel fused heterocyclic system.
Table 1: Hypothetical Thorpe-Ziegler Cascade Reaction
| Step | Reactant(s) | Reagent(s)/Condition(s) | Intermediate/Product |
| 1 | This compound | 1. NaH2. Chloroacetonitrile | 2-Ethoxy-4-(2-(cyanomethoxy)ethyl)benzonitrile |
| 2 | 2-Ethoxy-4-(2-(cyanomethoxy)ethyl)benzonitrile | Sodium ethoxide, Ethanol, Reflux | Cyclic enaminonitrile |
| 3 | Cyclic enaminonitrile | Aqueous acid (e.g., H₂SO₄), Heat | Fused cyclic ketone |
Gewald Multicomponent Reaction:
The Gewald reaction is a multicomponent synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org While 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile itself does not fit the typical substrate profile, its benzonitrile (B105546) group could potentially be incorporated into a Gewald-type synthesis if reacted with a suitable ketone and sulfur. For instance, reaction with acetone (B3395972) and sulfur could theoretically yield a highly substituted 2-aminothiophene derivative.
Table 2: Postulated Gewald Multicomponent Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Base/Solvent | Product |
| This compound | Acetone | Elemental Sulfur (S₈) | Morpholine, DMF, 50 °C | Substituted 2-aminothiophene |
Ugi and Passerini Type Multicomponent Reactions:
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are among the most powerful tools for generating molecular diversity. nih.govwikipedia.orgwikipedia.org These reactions typically involve an isocyanide, a carbonyl compound, an amine (for Ugi), and a carboxylic acid. nih.govwikipedia.orgwikipedia.org The hydroxyethyl (B10761427) group of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile could be oxidized to the corresponding aldehyde. This aldehyde derivative could then serve as the carbonyl component in a subsequent Ugi or Passerini reaction, allowing for the incorporation of the benzonitrile (B105546) scaffold into complex peptide-like or α-acyloxy amide structures.
Table 3: Hypothetical Ugi Reaction Incorporating the Benzonitrile Scaffold
| Aldehyde Component | Amine Component | Isocyanide Component | Carboxylic Acid Component | Product |
| 2-Ethoxy-4-(formylmethyl)benzonitrile | Aniline | tert-Butyl isocyanide | Acetic acid | α-acetamido-N-tert-butyl-N-phenyl-2-(4-cyano-3-ethoxyphenyl)acetamide |
These illustrative examples underscore the latent potential of this compound as a building block in advanced synthetic methodologies. The interplay of its functional groups provides a platform for the construction of novel and complex molecular architectures through the strategic application of cascade and multicomponent reaction chemistry. Further research in this area would be valuable to fully exploit the synthetic utility of this versatile benzonitrile derivative.
Advanced Spectroscopic and Diffraction Based Characterization of 2 Ethoxy 4 2 Hydroxyethyl Benzonitrile Derivatives
X-ray Crystallography in Determining Solid-State Architectures
Analysis of Crystal Packing and Intermolecular Contacts
The molecular structure of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile features a variety of functional groups that are likely to participate in forming a stable crystal lattice. The primary intermolecular interactions anticipated are hydrogen bonds, π-π stacking, and weaker C-H···N and C-H···O contacts.
The most significant interaction is expected to be hydrogen bonding mediated by the hydroxyl group of the 2-hydroxyethyl substituent. This group can act as both a hydrogen bond donor (from the -OH) and an acceptor (at the oxygen atom). This would likely lead to the formation of chains or networks of molecules. For instance, the hydroxyl groups of adjacent molecules could form O-H···O hydrogen bonds, creating supramolecular chains. It is also possible for the hydroxyl group to interact with the nitrogen atom of the nitrile group (O-H···N), a common motif in substituted benzonitriles.
The presence of the aromatic ring suggests the likelihood of π-π stacking interactions, where the benzene (B151609) rings of adjacent molecules align in a parallel or offset fashion. These interactions, though weaker than hydrogen bonds, are crucial in the close packing of aromatic molecules. The ethoxy group, with its ether oxygen, can act as a hydrogen bond acceptor, potentially forming C-H···O interactions with the aliphatic or aromatic C-H groups of neighboring molecules.
Table 1: Predicted Intermolecular Contacts in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Chains/Dimers |
| Hydrogen Bond | O-H (hydroxyl) | N (nitrile) | Chains/Dimers |
| π-π Stacking | Benzene Ring | Benzene Ring | Parallel or T-shaped |
| C-H···O Contact | C-H (aromatic/aliphatic) | O (ethoxy/hydroxyl) | Network stabilization |
| C-H···N Contact | C-H (aromatic/aliphatic) | N (nitrile) | Network stabilization |
Single Crystal Growth and Characterization Methodologies
The successful growth of high-quality single crystals of this compound suitable for X-ray diffraction analysis would depend on a systematic exploration of crystallization conditions. Several standard techniques are applicable to small organic molecules of this nature. youtube.comufl.edu
Single Crystal Growth Techniques:
Slow Evaporation: This is often the first method attempted. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; solvents such as ethanol, methanol, acetone (B3395972), or ethyl acetate, or mixtures thereof, would be appropriate candidates. ufl.edu
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. youtube.comresearchgate.net The anti-solvent should be miscible with the primary solvent. Vapors of the anti-solvent slowly diffuse into the primary solution, reducing the solubility of the compound and promoting gradual crystallization. A common setup would be dissolving the compound in a small amount of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and allowing a less polar anti-solvent like diethyl ether or hexane (B92381) to diffuse into it. researchgate.net
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. ufl.edu This decrease in temperature reduces the solubility, leading to crystallization. The rate of cooling is a crucial parameter that needs to be carefully controlled to obtain single crystals rather than a polycrystalline powder.
Characterization Methodologies:
Once suitable crystals are obtained, they would be characterized using single-crystal X-ray diffraction. This technique provides precise information about the crystal system, space group, unit cell dimensions, and the atomic coordinates within the crystal lattice. This data allows for the definitive determination of the molecular structure in the solid state and a detailed analysis of the intermolecular interactions and packing motifs.
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry would be used to confirm the chemical identity and purity of the bulk crystalline material.
Table 2: Potential Solvents and Anti-solvents for Crystal Growth
| Technique | Primary Solvents (Good Solubility) | Anti-solvents (Poor Solubility) |
| Slow Evaporation | Ethanol, Methanol, Acetone, Ethyl Acetate | N/A |
| Vapor Diffusion | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Diethyl Ether, Hexane, Pentane |
| Cooling | Toluene, Acetonitrile | N/A |
Reactivity Profiles and Derivatization Chemistry of 2 Ethoxy 4 2 Hydroxyethyl Benzonitrile
Transformations Involving the Nitrile Functionality
The nitrile group (C≡N) is a versatile functional group that can be converted into several other nitrogen-containing moieties or carbon-based functional groups.
Selective Reduction Pathways to Amines and Aldehydes
The nitrile group of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is susceptible to reduction by various reagents to yield either primary amines or aldehydes. Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon in the presence of hydrogen gas, can fully reduce the nitrile to a primary amine, yielding 2-(3-ethoxy-4-(aminomethyl)phenyl)ethan-1-ol. This reaction proceeds through an intermediate imine which is further reduced.
Alternatively, the reduction can be selectively stopped at the aldehyde stage using specific reducing agents. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of nitriles to aldehydes. This transformation involves the formation of an intermediate imine-alane complex, which is then hydrolyzed to release the aldehyde, 2-ethoxy-4-(2-hydroxyethyl)benzaldehyde. Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the amine.
Table 1: Selective Reduction of the Nitrile Group
| Product | Reagents and Conditions |
|---|---|
| Primary Amine | H₂, Raney Ni or Pd/C, Methanol/Ammonia |
Hydrolysis and Amidation Reactions for Carboxylic Acid and Amide Derivatives
The nitrile functionality can undergo hydrolysis under either acidic or basic conditions to produce a carboxylic acid. For instance, heating this compound with aqueous sodium hydroxide (B78521) followed by acidic workup will yield 2-ethoxy-4-(2-hydroxyethyl)benzoic acid. oatext.com This process involves the initial formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.
The reaction can be stopped at the amide stage through controlled, partial hydrolysis, often using basic hydrogen peroxide or specific metal catalysts. oatext.com This provides a direct route to 2-ethoxy-4-(2-hydroxyethyl)benzamide. This transformation is valuable as amides are key structural motifs in many biologically active molecules.
Reactions at the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl group is a key site for introducing structural diversity through a variety of well-established reactions.
Esterification and Etherification Reactions for Structural Diversity
The hydroxyl group readily undergoes esterification when treated with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-(4-cyano-3-ethoxyphenyl)ethyl acetate. This reaction allows for the introduction of a wide range of acyl groups.
Etherification can be achieved through methods such as the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Reacting the sodium alkoxide of this compound with methyl iodide would produce 2-ethoxy-4-(2-methoxyethyl)benzonitrile.
Table 2: Derivatization of the Hydroxyethyl Group
| Reaction Type | Reagent Example | Product Example |
|---|---|---|
| Esterification | Acetyl Chloride, Pyridine | 2-(4-cyano-3-ethoxyphenyl)ethyl acetate |
Oxidation Reactions and Formation of Carbonyl Derivatives
The primary alcohol of the hydroxyethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically yield the corresponding aldehyde, (4-cyano-3-ethoxyphenyl)acetaldehyde.
Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of (4-cyano-3-ethoxyphenyl)acetic acid. researchgate.net This transformation provides another route to carboxylic acid derivatives, complementing the hydrolysis of the nitrile group.
Electrophilic and Nucleophilic Aromatic Substitution Studies on the Benzonitrile (B105546) Core
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ethoxy group and deactivated by the electron-withdrawing nitrile group. masterorganicchemistry.com The ethoxy group is an ortho-, para-director, while the nitrile group is a meta-director. The directing effects of these substituents will govern the position of incoming electrophiles.
Given the positions of the existing groups, the powerful ortho-, para-directing effect of the ethoxy group is expected to dominate. Electrophilic attack is most likely to occur at the positions ortho and para to the ethoxy group. The position para to the ethoxy group is already substituted, so electrophiles are expected to add primarily at the position ortho to the ethoxy group and meta to the nitrile (position 3). Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃), which would introduce a nitro or bromo group, respectively, onto the aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org
Nucleophilic aromatic substitution (NAS) on this ring is generally disfavored due to the presence of the electron-donating ethoxy group. NAS reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group, a condition not met in this molecule.
Cascade and Multicomponent Reactions Incorporating the Benzonitrile Scaffold
The unique structural arrangement of this compound, featuring a nitrile group, a primary alcohol, and an activated aromatic ring, presents a versatile scaffold for the design of cascade and multicomponent reactions. While specific literature on this exact molecule's participation in such reactions is not extensively documented, its functional groups suggest a rich potential for complex and efficient molecular constructions. Based on established reactivity principles of analogous structures, several plausible reaction pathways can be postulated.
Cascade reactions, or domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. The functional handles on this compound could allow for intramolecular cyclizations or sequential intermolecular reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are powerful tools in medicinal and materials chemistry. beilstein-journals.org The benzonitrile and hydroxyethyl moieties of this compound can be envisaged to participate in several classical and novel MCRs.
Hypothetical Cascade and Multicomponent Reaction Schemes
Given the absence of direct literature, this section outlines potential cascade and multicomponent reactions based on the known reactivity of the benzonitrile scaffold and its appended functional groups.
Exploration of Chemical Applications and Materials Science Relevance
Role as Precursors for Advanced Organic Materials
The unique combination of a polarizable aromatic system, a reactive hydroxyl group, and a nitrile moiety makes 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile a promising precursor for the synthesis of advanced organic materials.
Benzonitrile (B105546) derivatives are known to be key components in the development of materials with non-linear optical (NLO) properties. These materials are crucial for a variety of optoelectronic applications, including data storage, optical switching, and frequency conversion. The NLO response of organic molecules is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the ethoxy group acts as an electron donor and the nitrile group as an electron acceptor, creating a push-pull system across the benzene (B151609) ring that can lead to a significant second-order NLO response.
Theoretical and experimental studies on similar benzonitrile derivatives have demonstrated their potential in NLO applications. For instance, computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the polarizabilities and hyperpolarizabilities of such molecules, confirming their NLO activity. nih.gov The presence of the hydroxyethyl (B10761427) group offers a site for further modification or for incorporation into a polymer matrix, which is a common strategy for creating stable and processable NLO materials. nih.gov
| Compound Class | Key Structural Features | Relevant NLO Properties | Potential Optoelectronic Applications |
| Alkoxy-substituted Benzonitriles | Push-pull system (alkoxy donor, nitrile acceptor) | Second-order nonlinear susceptibility (χ(2)) | Electro-optic modulators, frequency doublers |
| Functionalized Benzonitriles | Reactive groups for polymerization (e.g., hydroxyl) | High molecular hyperpolarizability (β) | Optical data storage, optical signal processing |
This table is generated based on data from analogous compounds and represents the potential of this compound.
The hydroxyethyl group in this compound is a key feature for its integration into polymeric structures. This hydroxyl functionality can act as an initiator or a monomer in various polymerization reactions, such as esterification or urethane (B1682113) formation. This allows for the incorporation of the benzonitrile moiety into polymer backbones or as pendant groups.
Polymers functionalized with such benzonitrile derivatives can exhibit a range of desirable properties, making them suitable for functional coatings. For example, the polarity of the nitrile group can enhance adhesion and modify the surface energy of coatings. Furthermore, the integration of NLO-active chromophores like the 2-ethoxybenzonitrile (B1582733) core into a polymer can lead to the development of electro-optic polymers for use in advanced coatings that can modulate light. researchgate.netrsc.org The ability to form crosslinked networks through the hydroxyl group can also improve the thermal and mechanical stability of these materials. researchgate.net
Utilisation in Catalyst and Ligand Design for Organic Transformations
The nitrile group and the aromatic ring of this compound make it a candidate for use in the design of catalysts and ligands for organic synthesis.
The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to transition metals, forming stable metal complexes. wikipedia.org Benzonitrile itself is a well-known ligand in coordination chemistry, often used to form precursor complexes that are soluble in organic solvents. wikipedia.org These benzonitrile ligands can be readily displaced by other ligands, making them useful in the synthesis of a wide variety of catalysts.
By analogy, this compound could be used to create functionalized ligands. The ethoxy and hydroxyethyl groups can influence the electronic properties and steric environment of the metal center, thereby tuning the activity and selectivity of the resulting catalyst. For example, aminophenol-based ligands, which share some structural similarities, have been shown to have a significant impact on catalysis research. The development of metal complexes with ligands derived from this compound could lead to novel catalysts for reactions such as cross-coupling, oxidation, and reduction.
| Ligand Type | Coordinating Atom(s) | Potential Metal Partners | Potential Catalytic Applications |
| Benzonitrile Derivative | N (nitrile) | Pd, Pt, Cu, Ni, Fe | Cross-coupling reactions, Cyanation reactions, Oxidation catalysis |
| Chelating Ligand (modified) | N, O (from modified hydroxyethyl group) | Ru, Rh, Ir | Asymmetric synthesis, Hydrogenation |
This table illustrates the potential of this compound as a ligand based on the known coordination chemistry of similar functional groups.
Contribution to Chemo- and Biosensor Development (Emphasis on chemical sensing mechanism)
The structural motifs within this compound suggest its potential as a building block for the development of chemo- and biosensors. The design of such sensors often relies on the interaction of a specific functional group on a molecule with an analyte, leading to a detectable change in a physical property, such as color or fluorescence.
The nitrile group can participate in specific interactions, including hydrogen bonding and metal coordination. The aromatic ring can be part of a larger chromophore or fluorophore system. A common chemical sensing mechanism involves the modulation of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) upon analyte binding. For instance, a sensor molecule could be designed where the benzonitrile moiety is part of a fluorophore. Upon binding of a metal ion to a chelating site that could be synthesized from the hydroxyethyl group, the fluorescence of the molecule could be quenched or enhanced, providing a measurable signal for the presence of the analyte. The design of chemosensors often involves tailoring the functional groups to achieve selective recognition of target ions or molecules. mdpi.comresearchgate.net
Applications in Agrochemical and Specialty Chemical Synthesis (Excluding human/animal health aspects)
Benzonitrile and its derivatives are important intermediates in the synthesis of a wide range of chemicals, including those used in agriculture and specialty applications. rsc.orgmedcraveonline.com The synthesis of many agrochemicals, such as herbicides and fungicides, often involves heterocyclic structures that can be prepared from nitrile-containing precursors. researchgate.net
The presence of the ethoxy and hydroxyethyl groups on the benzonitrile ring of this compound provides multiple reactive sites for further chemical transformations. This allows for the synthesis of a diverse array of more complex molecules. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be esterified or etherified. These transformations open up pathways to a variety of specialty chemicals, such as those used in the formulation of coatings, adhesives, sealants, and elastomers (CASE). futurefuelcorporation.com
Future Research Directions and Emerging Paradigms in Ethoxybenzonitrile Chemistry
Sustainable Synthesis Approaches for 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile
The chemical industry's shift towards sustainability has profound implications for the synthesis of specialty chemicals like this compound. Future research is increasingly focused on developing environmentally benign and efficient synthetic routes.
The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact and enhance safety. uniroma1.it These principles, developed by Paul Anastas and John Warner, provide a framework for creating more sustainable chemical processes. msu.edu For the synthesis of this compound, several of these principles are particularly relevant. Traditional nitrile synthesis methods often involve harsh reagents or toxic cyanide sources. youtube.com Green approaches aim to circumvent these issues by employing catalysis, using safer solvents, designing for energy efficiency, and preventing waste. nih.gov
For instance, a greener route could involve the use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, simplifying separation processes. researchgate.netrsc.org Another approach is the direct ammoxidation of the corresponding alkylbenzene precursor, a method that can offer high selectivity and efficiency. medcraveonline.com The ultimate goal is to design synthetic methodologies that reduce or eliminate the use and generation of hazardous substances. msu.edu
Table 1: Application of Green Chemistry Principles to Benzonitrile (B105546) Synthesis
| Principle | Traditional Approach Concern | Potential Green Alternative for this compound Synthesis |
|---|---|---|
| Prevention | Generation of significant waste streams. | Designing synthetic routes with high atom economy to minimize byproducts. |
| Atom Economy | Use of stoichiometric reagents that are not incorporated into the final product. | Employing catalytic methods where a small amount of catalyst can generate large amounts of product. nih.gov |
| Less Hazardous Synthesis | Use of toxic cyanide salts or strong, corrosive dehydrating agents. youtube.com | Utilizing enzyme-catalyzed reactions or paired electrosynthesis to avoid hazardous reagents. uva.nlrsc.org |
| Safer Solvents | Reliance on volatile and often toxic organic solvents. | Using water, supercritical fluids, or recyclable ionic liquids as reaction media. researchgate.netrsc.org |
| Catalysis | Use of stoichiometric reagents is common. | Developing highly selective catalysts (e.g., transition metal oxide clusters) for processes like ammoxidation. nih.govmedcraveonline.com |
Biocatalysis represents a frontier in green chemistry, offering highly selective and efficient transformations under mild conditions. cas.cz The use of enzymes to synthesize nitriles is a promising alternative to traditional chemical methods. uva.nl Research has demonstrated that enzymes such as nitrilases and nitrile hydratases can transform nitriles into valuable carboxylic acids and amides. cas.cz Conversely, enzymes can also be used to form the nitrile group itself.
A notable development is the use of promiscuous enzymes, like galactose oxidase, which can catalyze the one-pot transformation of alcohols into nitriles using only molecular oxygen and ammonia, completely avoiding toxic cyanide. uva.nl This approach could be directly applicable to the synthesis of this compound from a precursor like 2-ethoxy-4-(2-hydroxyethyl)benzyl alcohol. Furthermore, some enzymes are capable of converting carboxylic acids directly into nitriles, presenting another potential biosynthetic route. nih.govnih.gov These enzymatic methods operate at ambient temperatures and pressures, leading to significant energy savings and reduced environmental impact. cas.cz
High-Throughput Experimentation and Automated Synthesis for Library Generation
To accelerate the discovery of novel applications and optimize synthetic routes for this compound, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools. These technologies allow for the rapid screening of a multitude of reaction parameters—such as catalysts, solvents, temperatures, and reactant ratios—in parallel.
By employing automated robotic systems, researchers can conduct hundreds or thousands of experiments in the time it would take to perform a handful manually. This is particularly useful for generating libraries of derivatives based on the this compound scaffold. For example, the hydroxyl group could be esterified or etherified with a wide range of building blocks, while the nitrile group could be transformed into amines, amides, or tetrazoles. HTE would enable the rapid identification of optimal conditions for these transformations and the creation of a diverse library of compounds for screening in drug discovery or materials science applications. The integration of HTE in discovery chemistry can lead to the identification of drug candidates with less material, waste, and time. firp-ula.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry provides powerful predictive tools for understanding and designing chemical reactions, minimizing the need for trial-and-error experimentation. Methods like Density Functional Theory (DFT) can be used to model the synthesis of this compound. Researchers can calculate reaction energies, map out reaction pathways, and identify transition states to predict the feasibility and efficiency of a proposed synthetic route.
These computational studies can elucidate the electronic and structural properties of intermediates and catalysts, guiding the design of more effective synthetic processes. omu.edu.tr For example, modeling can help in selecting the optimal catalyst for a specific transformation or predict the spectroscopic properties (e.g., NMR, IR) of the target molecule and its derivatives, which aids in their characterization. omu.edu.tr This predictive power accelerates the research and development cycle, reduces costs, and minimizes waste by focusing laboratory efforts on the most promising synthetic strategies.
Exploration of Novel Functional Materials Derived from Benzonitrile Scaffolds
The unique bifunctional structure of this compound makes it an attractive building block for the creation of novel functional materials. The benzonitrile fragment is a common feature in many pharmaceuticals, including FDA-approved drugs, highlighting the importance of this chemical moiety in molecular recognition and biological activity. nih.gov
The nitrile group is a versatile functional group that can participate in cyclotetramerization reactions to form macrocycles like phthalocyanines, which have applications in chemical sensors, catalysis, and nonlinear optics. omu.edu.tr The presence of the ethoxy and hydroxyethyl (B10761427) substituents on the benzonitrile ring allows for the fine-tuning of the resulting material's properties, such as solubility and processability. The hydroxyl group offers a reactive site for polymerization or for grafting the molecule onto surfaces, creating functionalized materials with tailored properties. For example, it could be incorporated into polyesters or polyurethanes, imparting specific recognition or electronic properties derived from the benzonitrile unit. The ability of benzonitrile derivatives to engage in specific non-covalent interactions, such as π-π stacking, makes them valuable components in the design of supramolecular assemblies and "key-lock" complex systems for molecular recognition. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
